
3-(Aminomethyl)-5-bromo-2-pyridinamine
Übersicht
Beschreibung
3-(Aminomethyl)-5-bromo-2-pyridinamine (AMBP) is an organic compound with a molecular formula of C5H7BrN2. It is a derivative of pyridine and is widely used in scientific research due to its unique properties. It has been used in a variety of applications such as in the synthesis of other compounds, in drug delivery systems, and in the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis of Carcinogenic and Mutagenic Compounds
3-(Aminomethyl)-5-bromo-2-pyridinamine and related compounds have been synthesized for use in biological studies, particularly in the context of carcinogenicity and mutagenicity. One study involved synthesizing 5-Phenyl-2-pyridinamine (PPA), a pyrolysis product of phenylalanine found in broiled sardines, which is structurally related to aminobiphenyls and considered potentially carcinogenic. The synthesis aimed to make PPA and its possible metabolites available for biological studies, including its hydroxylamine and hydroxamic acid metabolites, which are putative proximate carcinogenic metabolites (Stavenuiter, Verrips-Kroon, Bos, & Westra, 1985).
Development of Medicinal Chemistry Compounds
In medicinal chemistry, derivatives of this compound have been explored for their potential in drug development. A study reported a two-step synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines from 3-bromomethyl-5-chloro-2,3-dihydroimidazo[1,2-a]pyridine. These products, derived from a three-dimensional molecular scaffold, are considered useful for identifying small molecules that optimally adapt to the three-dimensional binding sites of biological targets (Schmid, Schühle, & Austel, 2006).
Organic-Inorganic Perovskite Synthesis
Different dimensional lead bromide frameworks have been obtained by varying the substituent position of aminomethyl on the pyridine ring. For example, 2-(Aminomethyl)pyridine or 3-(aminomethyl)pyridine and PbBr2 were used to construct hybrid perovskites. These compounds exhibit special hydrogen bonds and unusual inorganic frameworks, demonstrating the versatility of this compound in synthesizing materials with varied dimensional structures (Li, Zheng, Lin, & Lin, 2007).
Catalysis and Chemical Synthesis
This compound and its derivatives have been used in catalysis and chemical synthesis. For instance, a study demonstrated the efficient catalyzed amination of 5-bromo-2-chloropyridine to produce 5-amino-2-chloropyridine with excellent chemoselectivity. This showcases the potential of this compound in catalytic processes, contributing to the efficient synthesis of various chemicals (Ji, Li, & Bunnelle, 2003).
Wirkmechanismus
Target of Action
Similar compounds have been found to target bacterial membranes and Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . These targets play crucial roles in maintaining the structural integrity of bacteria and protein synthesis, respectively.
Mode of Action
Based on the targets of similar compounds, it can be hypothesized that this compound may interact with its targets, leading to disruption of bacterial cell membranes or inhibition of protein synthesis .
Biochemical Pathways
Similar compounds have been found to affect the protein synthesis pathway by inhibiting the function of leucyl-trna synthetase . This enzyme plays a crucial role in the translation step of protein synthesis, where it attaches leucine to its corresponding tRNA molecule.
Pharmacokinetics
Similar compounds have shown good systemic exposure and tolerability in in vivo studies .
Result of Action
Based on the targets of similar compounds, it can be hypothesized that this compound may lead to bacterial cell death due to disruption of cell membranes or inhibition of protein synthesis .
Action Environment
Similar compounds have shown to be effective in a wide range of environments .
Biochemische Analyse
Biochemical Properties
3-(Aminomethyl)-5-bromo-2-pyridinamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aminomethyl-transferase, an enzyme involved in the glycine cleavage system . This interaction is crucial for the decarboxylation of glycine, which is a fundamental metabolic process. Additionally, this compound may interact with other enzymes involved in amino acid metabolism, influencing their activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . This compound can also impact cellular metabolism by altering the flux of metabolic pathways, thereby affecting the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, altering their conformation and activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and the glycine cleavage system. It interacts with enzymes such as aminomethyl-transferase, influencing the flux of metabolites through these pathways . This compound can also affect the levels of specific metabolites, thereby altering the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its biochemical effects, as its concentration in specific tissues or organelles may affect its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
3-(aminomethyl)-5-bromopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-5-1-4(2-8)6(9)10-3-5/h1,3H,2,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWDOHYXWCRROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CN)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1335057-71-0 | |
| Record name | 3-(aminomethyl)-5-bromopyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



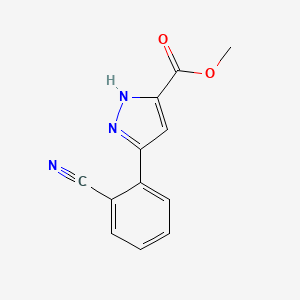
![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)
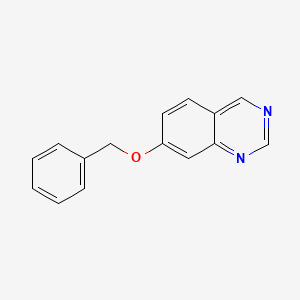

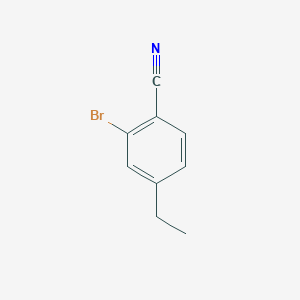
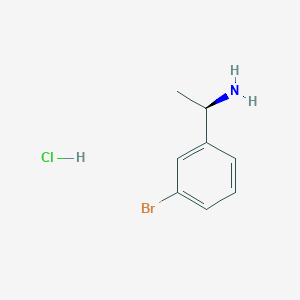
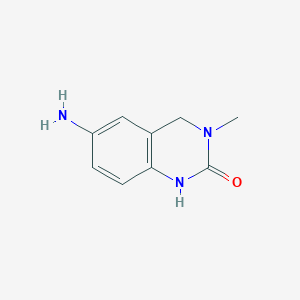



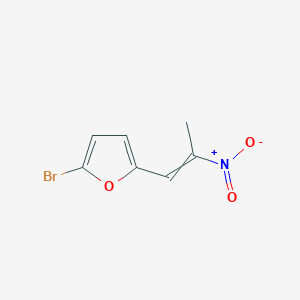

![tert-butyl N-[trans-3-methylpiperidin-4-yl]carbamate](/img/structure/B1375601.png)
